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molecular formula C20H18BrN5 B8292863 4-[[5-Bromo-4-(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile

4-[[5-Bromo-4-(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile

Cat. No. B8292863
M. Wt: 408.3 g/mol
InChI Key: XWKZZWVTKKGHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530655B2

Procedure details

To a flask containing intermediate 2 (0.00285 mop was added ether. To this homogeneous solution was added HCl in diethyl ether (1M; 0.00855 mol). The solvent was evaporated and 1,4-dioxane (20 ml) was added. Finally, 4-aminobenzonitrile (0.00291 mol) and 1,4-dioxane (15 ml) were added and the reaction mixture was stirred and refluxed for seven days. The solvent was evaporated, the residue dissolved in CH2Cl2, washed with 1 M NaOH, and the solvent evaporated. The residue was dissolved in CH2Cl2 (10 ml) and the precipitate was filtered off and dried, yielding 0.15 g (13%) of 4-[[5-bromo-4-[(2,4,6-trimethylphenyl)amino]-2-pyrimidinyl]amino]benzonitrile (comp. 3).
Name
intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.00855 mol
Type
reactant
Reaction Step Three
Quantity
0.00291 mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([NH:18][C:19]2[CH:26]=[CH:25][C:22]([C:23]#N)=[CH:21]C=2)=[N:4][C:5](NC2C(C)=CC(C)=CC=2C)=[N:6][CH:7]=1.CCO[CH2:30][CH3:31].Cl.[NH2:33][C:34]1[CH:41]=[CH:40][C:37]([C:38]#[N:39])=[CH:36][CH:35]=1.O1CCOC[CH2:43]1>>[Br:1][C:2]1[C:3]([NH:18][C:19]2[C:26]([CH3:43])=[CH:25][C:22]([CH3:23])=[CH:21][C:30]=2[CH3:31])=[N:4][C:5]([NH:33][C:34]2[CH:41]=[CH:40][C:37]([C:38]#[N:39])=[CH:36][CH:35]=2)=[N:6][CH:7]=1

Inputs

Step One
Name
intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC(=NC1)NC1=C(C=C(C=C1C)C)C)NC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0.00855 mol
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
0.00291 mol
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
Quantity
15 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
1,4-dioxane (20 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for seven days
Duration
7 d
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with 1 M NaOH
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2 (10 ml)
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)NC1=CC=C(C#N)C=C1)NC1=C(C=C(C=C1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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